2-Oxo-6-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxylic acid
Overview
Description
2-Oxo-6-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxylic acid (also known as 4-phenyl-2,6-dihydroxypyridine-3,5-dicarboxylic acid or DPDC) is a chemical compound with potential applications in scientific research.
Scientific Research Applications
DPDC has been used in a variety of scientific research applications. One notable use is as a ligand for metal ions such as copper and zinc. DPDC can also be used as a chelating agent for these metal ions, allowing for their detection and analysis in biological samples.
Mechanism of Action
Target of Action
Related compounds have been evaluated for their potential against various targets such as topoisomerase-iia . Topoisomerase-IIa is an enzyme that controls the overwinding or underwinding of DNA, playing a crucial role in DNA replication and transcription.
Mode of Action
For instance, some compounds have shown potential in inhibiting topoisomerase-IIa, which can lead to the prevention of DNA replication and transcription, thereby exhibiting anticancer potential .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways related to inflammation and cancer .
Result of Action
Related compounds have shown promising results in terms of their anti-inflammatory and antioxidant activities . They have exhibited potent activity against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation .
Advantages and Limitations for Lab Experiments
DPDC has several advantages for use in lab experiments. It is relatively easy to synthesize and can be used as a ligand for metal ions, allowing for their detection and analysis. However, DPDC also has some limitations. It can be difficult to work with due to its low solubility in water, and its mechanism of action is not fully understood.
Future Directions
There are several potential future directions for research involving DPDC. One area of interest is its potential use in the treatment of Alzheimer's disease, due to its antioxidant properties and ability to inhibit acetylcholinesterase. Another potential direction is the development of new methods for synthesizing and working with DPDC, which could make it more useful in scientific research. Finally, further studies are needed to fully understand the mechanism of action of DPDC and its potential applications in various fields of research.
properties
IUPAC Name |
2-oxo-6-pyridin-4-yl-1H-pyridine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-10-8(11(15)16)1-2-9(13-10)7-3-5-12-6-4-7/h1-6H,(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSAIARBJYWMDGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC=C(C(=O)N2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40605452 | |
Record name | 6-Oxo-1,6-dihydro[2,4'-bipyridine]-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40605452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
54108-41-7 | |
Record name | 6-Oxo-1,6-dihydro[2,4'-bipyridine]-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40605452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-oxo-6-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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